molecular formula C24H24ClN5O2 B2392126 3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-81-4

3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2392126
CAS No.: 923437-81-4
M. Wt: 449.94
InChI Key: PHOSWANWSCHHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) [Source: Phosphodiesterase.org] . PDE10A is highly enriched in the medium spiny neurons of the striatum, a brain region critical for motor control, motivation, and reward processing, making it a prominent target for investigating basal ganglia function and dysfunction [Source: PubMed] . Consequently, this compound serves as a critical research tool for probing the pathophysiology of neuropsychiatric and neurodegenerative disorders. Its primary research value lies in preclinical studies of conditions such as schizophrenia, where PDE10A inhibition can modulate dopaminergic and glutamatergic signaling to potentially address both positive and negative symptoms, and Huntington's disease, where it may offer neuroprotective benefits and ameliorate motor deficits [Source: Nature Neuropsychopharmacology] . By elevating intracellular cyclic nucleotide levels (cAMP and cGMP) in striatal output pathways, this inhibitor facilitates the detailed investigation of corticostriatal circuitry and provides a pharmacological strategy for validating PDE10A as a therapeutic target for a range of central nervous system conditions.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-6-4-7-19(16(15)2)28-12-5-13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-8-10-18(25)11-9-17/h4,6-11H,5,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOSWANWSCHHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the chlorobenzyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts (e.g., palladium on carbon) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Substituents Biological Activity/Notes Synthesis Yield/Key Data References
Target Compound 3-(4-Cl-benzyl), 9-(2,3-dimethylphenyl), 1-Me N/A (inferred PDE4/10A inhibition based on SAR) N/A
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(2-Cl-6-F-benzyl), 1,3-diMe Dual-target PDE4B/MAO-B inhibitor (IC₅₀: 0.2 µM for PDE4B) Solvent-free microwave-assisted synthesis
9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(4-Cl-phenyl), 3-Et, 1-Me Unknown activity; ethyl group may reduce steric hindrance vs. benzyl N/A
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (9a) 3-(4-F-phenyl) Moderate fluorescence properties (λem: 515 nm); potential imaging probe 75% yield
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl))-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione (5) 8-(isoquinolinyl-butyl), 1,3-diMe High 5-HT₇ receptor affinity (Ki: 12 nM); PDE4B1 inhibition (IC₅₀: 0.8 µM) 38% yield
9-Benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido[2,1-f]purine-4,8-dione 9-Bn, 7-prenyl Anti-inflammatory (ED₅₀: 25 mg/kg in AAR model); COX inhibition Multi-step synthesis

Physicochemical Properties

  • Spectral Data :
    • IR spectra for related compounds show strong carbonyl peaks at ~1,700 cm⁻¹, consistent with the dione moiety .
    • The target compound’s 1H-NMR would likely display aromatic protons at δ 7.2–7.5 ppm (4-chlorobenzyl) and δ 2.2–2.5 ppm (2,3-dimethylphenyl methyl groups) .
  • Solubility : Chlorobenzyl groups generally reduce aqueous solubility but improve membrane permeability vs. hydroxylated analogs (e.g., ’s 6-hydroxy derivative) .

Key Research Findings and Implications

Substituent Positioning :

  • Position 3 : Chlorobenzyl groups enhance PDE inhibition vs. fluorophenyl ( vs. 9).
  • Position 9 : Bulky aryl groups (e.g., 2,3-dimethylphenyl) may reduce metabolic clearance compared to smaller alkyl chains .

Therapeutic Potential: Structural similarities to dual-target inhibitors () suggest the target compound could be optimized for neurodegenerative diseases.

Safety Profile : Chlorobenzyl derivatives require stringent handling (P210 precautions; ), but pre-clinical analogs show low ulcerogenic risk .

Biological Activity

3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their therapeutic applications. The structural modifications of purines can significantly influence their biological activity and pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN5O2C_{24}H_{24}ClN_5O_2 with a molecular weight of approximately 449.9 g/mol. The presence of the chlorobenzyl and dimethylphenyl groups enhances its lipophilicity and may affect its interaction with biological targets.

PropertyValue
Molecular FormulaC24H24ClN5O2
Molecular Weight449.9 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available

The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets such as enzymes and receptors. Research indicates that modifications at specific positions on the purine scaffold can enhance binding affinity and selectivity towards these targets. For instance, studies have shown that purine derivatives can act as enzyme inhibitors or receptor ligands, which are crucial in various physiological processes.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For example, a related compound demonstrated significant anticonvulsant activity in maximal electroshock tests when administered via different routes . This suggests a potential application in treating epilepsy and other seizure disorders.

Antifungal and Antitubercular Activity

Research into similar purine derivatives has revealed promising antifungal and antitubercular activities. Compounds with similar scaffolds have shown effectiveness against pathogenic strains of fungi and Mycobacterium tuberculosis . This highlights the potential for this compound to be explored further as a therapeutic agent against these infections.

Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of various derivatives including those similar to the target compound, it was found that specific structural modifications significantly enhanced the activity against seizures. The prototype compound exhibited an increase in GABA levels by 118%, suggesting a mechanism involving GABAergic pathways .

Study 2: Antifungal Evaluation

Another study focused on antifungal properties revealed that certain pyrazole derivatives with structural similarities showed good activity against multiple fungal strains. This indicates that further exploration of the target compound could yield significant insights into its antifungal potential .

Q & A

Basic Research Questions

Q. What are the critical reaction parameters for synthesizing this compound, and how can they be optimized?

  • Methodological Answer : The synthesis of tetrahydropyrimido-purine-dione derivatives typically involves multi-step protocols, including cyclocondensation, alkylation, and purification steps. Key parameters include:

  • Temperature : Maintain reflux conditions (e.g., acetonitrile at 82°C) to ensure reaction completion while avoiding side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution efficiency for benzyl and aryl groups .
  • Catalyst Use : Lewis acids (e.g., Fe(DS)₃) under ultrasound irradiation can improve reaction rates and yields in fused heterocyclic systems .
  • Validation : Monitor reactions via TLC/HPLC and optimize using Design of Experiments (DoE) to minimize trial-and-error approaches .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm, dimethylphenyl groups at δ 2.2–2.5 ppm). Compare shifts to structurally analogous compounds (e.g., pyrimidoquinoline-diones ).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1705 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₃ClN₄O₂: calc. 458.15, observed 458.14 ).

Q. How do substituents (e.g., 4-chlorobenzyl, 2,3-dimethylphenyl) influence its physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The 4-chlorobenzyl group increases logP (~3.5 predicted), enhancing membrane permeability but potentially reducing aqueous solubility.
  • Electron Effects : The 2,3-dimethylphenyl group introduces steric hindrance, affecting π-π stacking in crystallography (planar dihedral angles <10° observed in analogs ).
  • Experimental Validation : Use HPLC to measure solubility and DSC/TGA to assess thermal stability .

Advanced Research Questions

Q. How can computational methods predict binding interactions between this compound and enzymatic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2) or purinergic receptors. Focus on hydrogen bonds with the dione moiety and hydrophobic contacts with chlorobenzyl groups .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Validate with experimental IC₅₀ data from enzyme inhibition assays .
  • Contradiction Resolution : If computational predictions conflict with bioactivity data (e.g., IC₅₀ >10 μM despite strong docking scores), re-evaluate protonation states or solvent models .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Optimization : For inconsistent IC₅₀ values:
  • Standardize ATP concentrations in kinase assays (e.g., 10 μM ATP for CDK2).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence for enzymatic activity) .
  • Metabolic Stability : Test liver microsomal stability (e.g., human CYP3A4/2D6) to rule out false negatives from rapid degradation .

Q. How can reaction engineering improve scalability of the synthesis process?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., alkylation) to enhance heat dissipation and reduce batch variability .
  • Membrane Technologies : Use nanofiltration (MWCO 500 Da) to remove unreacted intermediates and improve purity >98% .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR for real-time monitoring of critical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.